tert-Butyl N-hydroxycarbamate
Overview
Description
Mechanism of Action
Target of Action
Tert-Butyl N-Hydroxycarbamate, also known as N-Boc-Hydroxylamine, is a versatile compound used in various chemical reactions It is known to be a reagent for the synthesis of hydroxylamine derivatives .
Mode of Action
The compound interacts with its targets through chemical reactions. It has been reported to be useful in the generation of t-Boc–N=O, which is used as a Diels Alder dienophile . This suggests that it may interact with its targets through the formation of covalent bonds, leading to changes in the chemical structure of the targets.
Biochemical Pathways
Given its role in the synthesis of hydroxylamine derivatives , it can be inferred that it may be involved in various biochemical pathways where these derivatives play a role.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific context of its use. In the context of its use as a reagent in chemical synthesis, its action results in the formation of new compounds, such as hydroxylamine derivatives .
Biochemical Analysis
Biochemical Properties
tert-Butyl N-hydroxycarbamate is used in the preparation of azridines by cycloaddition of azides with nitroso Diels-Alder adducts . It acts as a reagent for the synthesis of hydroxylamine derivatives t-butyl-N-(acyloxy)carbamates and N,O-diacylated N-hydroxyarylsulfonamides .
Molecular Mechanism
It is known to be involved in the generation of t-Boc–N=O for use as a Diels Alder dienophile
Preparation Methods
tert-Butyl N-hydroxycarbamate can be synthesized using several methods. One common synthetic route involves the reaction of hydroxylamine hydrochloride with potassium carbonate and di-tert-butyl dicarbonate . The reaction typically takes place in an organic solvent such as hexane, and the product is purified by recrystallization . Industrial production methods may involve similar reaction conditions but on a larger scale, with additional steps for purification and quality control.
Chemical Reactions Analysis
tert-Butyl N-hydroxycarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. It is commonly used in the preparation of aziridines through the cycloaddition of azides with nitroso Diels-Alder adducts . The compound can also participate in hydrogen bonding, forming interesting patterns in the solid state . Major products formed from these reactions include aziridines and other nitrogen-containing compounds.
Scientific Research Applications
tert-Butyl N-hydroxycarbamate has a wide range of scientific research applications. In chemistry, it is used as a reagent in the synthesis of various compounds, including aziridines and hydroxamic acids . The compound’s ability to form hydrogen bonds also makes it useful in studying molecular interactions and crystal structures .
Comparison with Similar Compounds
tert-Butyl N-hydroxycarbamate is similar to other N-acylhydroxylamines, such as N-pivaloylhydroxylamine and tert-butyl carbamate . These compounds share similar functional groups and can form hydrogen bonds in the solid state. this compound is unique in its ability to generate t-Boc–N=O for use as a Diels Alder dienophile . This property makes it particularly useful in synthetic chemistry.
Similar compounds include:
- N-pivaloylhydroxylamine
- tert-butyl carbamate
- N-acylhydroxylamines
Properties
IUPAC Name |
tert-butyl N-hydroxycarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c1-5(2,3)9-4(7)6-8/h8H,1-3H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDVJQOGFWAVLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60189587 | |
Record name | tert-Butyl N-hydroxycarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60189587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36016-38-3 | |
Record name | tert-Butyl N-hydroxycarbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36016-38-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl N-hydroxycarbamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036016383 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 36016-38-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144620 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 36016-38-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131086 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | tert-Butyl N-hydroxycarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60189587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-hydroxycarbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.019 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | TERT-BUTYL N-HYDROXYCARBAMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GJV9GPX5T3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure of tert-Butyl N-hydroxycarbamate and what are its key physical properties?
A1: this compound, also known as N-Boc-hydroxylamine, has the molecular formula C5H11NO3 and a molecular weight of 133.15 g/mol. [] Its structure features a tert-butyl carbamate group (Boc) attached to the nitrogen atom of hydroxylamine. This compound typically appears as a colorless or beige crystalline solid. [] The X-ray structure reveals ribbons formed by hydrogen bonding between C=O and H-N and cross-linked by C=O···H–O hydrogen bonds. []
Q2: Can you describe a typical synthesis method for this compound?
A3: A common synthesis involves reacting hydroxylamine hydrochloride with a base like sodium or potassium carbonate in a diethyl ether and water mixture. [] tert-Butyl dicarbonate is then added dropwise at 0°C, and the reaction proceeds at room temperature. [] The product is obtained by filtration, evaporation, and crystallization from cyclohexane or a cyclohexane/toluene mixture. []
Q3: How is this compound used in the synthesis of O-substituted hydroxylamines?
A4: this compound acts as a versatile precursor to O-substituted hydroxylamines. [] This is achieved by O-alkylation of the compound with methanesulfonates of the desired alcohols. [] Subsequent acidic N-deprotection removes the Boc group, yielding the desired O-substituted hydroxylamine. []
Q4: How does this compound participate in Diels-Alder reactions?
A5: this compound can be converted into tert-butyl nitrosoformate, a reactive dienophile. [] This conversion is often achieved via vanadium-catalyzed oxidation using alkyl hydroperoxides. [] The generated tert-butyl nitrosoformate can then participate in Diels-Alder reactions with various dienes, forming functionalized 3,6-dihydro-2H-1,2-oxazines. []
Q5: Can this compound be used to synthesize spironoraristeromycin?
A6: Yes, this compound plays a crucial role in the diastereoselective synthesis of spironoraristeromycin. [] It reacts with an N-Cbz-protected spirocyclic diene via an acylnitroso Diels-Alder reaction to yield a key spirocycloadduct. [] This intermediate is then further elaborated to afford the target spironoraristeromycin. []
Q6: How does this compound function as an N-(Boc)-protected nitrone equivalent?
A7: tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, easily synthesized from this compound, serve as N-(Boc)-protected nitrone equivalents. [] Upon reaction with organometallic reagents, these compounds afford valuable N-(Boc)hydroxylamines. [] This approach highlights the versatility of this compound as a building block in organic synthesis. []
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